Fmoc-Bph2F-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Bph2F-OH, also known as 9-fluorenylmethyloxycarbonyl-2,2’-biphenyl-4-carboxylic acid, is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is widely used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. This compound is a specialized compound that combines the Fmoc protecting group with a biphenyl structure, making it useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Bph2F-OH typically involves the reaction of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with 2,2’-biphenyl-4-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Bph2F-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic rings.
Coupling Reactions: this compound can participate in peptide coupling reactions, forming peptide bonds with amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used for aromatic substitution.
Coupling: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) are used in peptide coupling reactions.
Major Products Formed
Deprotection: The major product is the free amine, along with the byproduct dibenzofulvene.
Substitution: Substituted biphenyl derivatives are formed.
Coupling: Peptide chains with the this compound moiety incorporated are produced.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-Bph2F-OH is used in the synthesis of complex peptides and proteins. Its stability and ease of removal make it an ideal protecting group in solid-phase peptide synthesis.
Biology
In biological research, this compound is used to create peptide-based hydrogels and nanostructures. These materials have applications in drug delivery and tissue engineering.
Medicine
The compound is utilized in the development of peptide-based therapeutics. Its ability to form stable peptide bonds makes it valuable in the synthesis of bioactive peptides.
Industry
This compound is employed in the production of specialty chemicals and materials. Its use in the synthesis of advanced materials, such as hydrogels, has industrial significance.
Wirkmechanismus
The mechanism of action of Fmoc-Bph2F-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and is removed under basic conditions to reveal the free amine for further reactions. The biphenyl structure provides additional stability and allows for further functionalization through aromatic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Phenylalanine (Fmoc-Phe-OH): Similar in structure but with a single phenyl ring.
Fmoc-Tyrosine (Fmoc-Tyr-OH): Contains a phenolic group, offering different reactivity.
Fmoc-Tryptophan (Fmoc-Trp-OH): Features an indole ring, providing unique electronic properties.
Uniqueness
Fmoc-Bph2F-OH is unique due to its biphenyl structure, which offers enhanced stability and the potential for further functionalization. This makes it particularly useful in applications requiring robust and versatile protecting groups.
Eigenschaften
Molekularformel |
C30H24FNO4 |
---|---|
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-fluorophenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C30H24FNO4/c31-27-12-6-5-7-21(27)20-15-13-19(14-16-20)17-28(29(33)34)32-30(35)36-18-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26,28H,17-18H2,(H,32,35)(H,33,34) |
InChI-Schlüssel |
ZICPGHNUHMLOMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=C5F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.